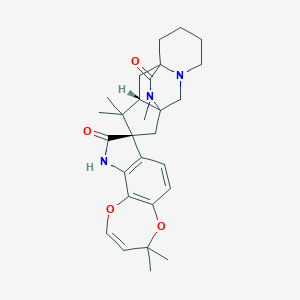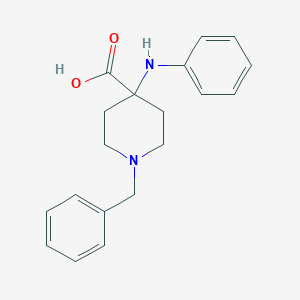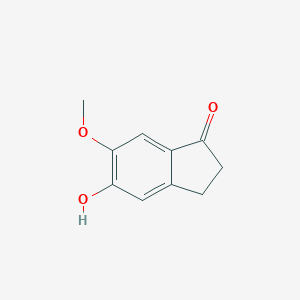
trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol
Vue d'ensemble
Description
L'acide glycyrrhétinique est un composé triterpénoïde provenant principalement des racines de la réglisse, Glycyrrhiza glabra . Ce composé présente un large éventail de propriétés biologiques notables, notamment des effets anti-inflammatoires, anti-tumoraux, antibactériens, antiviraux et antioxydants . L'acide glycyrrhétinique est l'aglycone de la glycyrrhizine, qui est un composant bioactif majeur de la réglisse .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'acide glycyrrhétinique peut être synthétisé par hydrolyse de la glycyrrhizine, ce qui implique l'élimination des groupes acide glucuronique . Ce processus peut être effectué par hydrolyse acide, où la glycyrrhizine est traitée avec de l'acide sulfurique dans des conditions contrôlées . Une autre méthode implique l'utilisation de Saccharomyces cerevisiae génétiquement modifiés, où toute la voie de biosynthèse de l'acide glycyrrhétinique est introduite dans les cellules de levure .
Méthodes de production industrielle : La production industrielle traditionnelle de l'acide glycyrrhétinique implique l'extraction de la glycyrrhizine des racines de réglisse, suivie d'une hydrolyse acide pour obtenir l'acide glycyrrhétinique . Cette méthode n'est pas respectueuse de l'environnement et peut dévaster les terres agricoles. Une approche alternative implique l'utilisation de fabriques cellulaires de levure génétiquement modifiées, qui offrent une méthode plus durable et plus efficace pour la production d'acide glycyrrhétinique .
Analyse Des Réactions Chimiques
Types de réactions : L'acide glycyrrhétinique subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution .
Réactifs et conditions communs :
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'acide glycyrrhétinique, qui présentent des activités biologiques améliorées et des propriétés pharmacologiques améliorées .
4. Applications de la recherche scientifique
L'acide glycyrrhétinique a une large gamme d'applications de recherche scientifique dans divers domaines :
Médecine : Il a été exploré pour ses applications thérapeutiques potentielles dans le traitement de maladies telles que l'hépatite chronique, le cancer du foie et les troubles cutanés
5. Mécanisme d'action
L'acide glycyrrhétinique exerce ses effets par le biais de diverses cibles et voies moléculaires :
Effets anti-inflammatoires : Il inhibe l'expression de médiateurs inflammatoires tels que la molécule d'adhésion intercellulaire-1, le facteur de nécrose tumorale-alpha, la cyclooxygénase-2 et la synthase d'oxyde nitrique inductible en inhibant la voie du facteur nucléaire-kappa B.
Effets antiviraux : Il inhibe la réplication de divers virus en interférant avec les processus d'entrée et de réplication virale.
Applications De Recherche Scientifique
Glycyrrhetinic acid has a wide range of scientific research applications in various fields:
Mécanisme D'action
Comparaison Avec Des Composés Similaires
L'acide glycyrrhétinique est comparé à d'autres composés triterpénoïdes similaires, tels que l'acide oléanolique et l'acide ursolique .
Acide oléanolique : L'acide glycyrrhétinique et l'acide oléanolique présentent tous deux des activités anti-inflammatoires et antitumorales.
Acide ursolique : Semblable à l'acide glycyrrhétinique, l'acide ursolique possède également des propriétés anti-inflammatoires et antioxydantes.
Liste des composés similaires :
- Acide oléanolique
- Acide ursolique
- Acide bétulique
- Acide maslinic
L'acide glycyrrhétinique se distingue par sa combinaison unique d'activités biologiques et son potentiel d'applications thérapeutiques dans divers domaines.
Propriétés
IUPAC Name |
[(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO/c20-18-8-6-16(7-9-18)19-10-11-21(13-17(19)14-22)12-15-4-2-1-3-5-15/h1-9,17,19,22H,10-14H2/t17-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELJBFRPEBTCSA-HKUYNNGSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1C2=CC=C(C=C2)F)CO)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1C2=CC=C(C=C2)F)CO)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446987 | |
| Record name | trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201855-60-9 | |
| Record name | (3S,4R)-4-(4-Fluorophenyl)-1-(phenylmethyl)-3-piperidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201855-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ((3S,4R)-1-Benzyl-4-(4-fluorophenyl)piperidin-3-yl)methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201855609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ((3S,4R)-1-BENZYL-4-(4-FLUOROPHENYL)PIPERIDIN-3-YL)METHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BCZ79F59E9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
















Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![methyl 1-benzyl-4-[(propionyl)phenylamino]piperidine-4-carboxylate](/img/structure/B23302.png)
![4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one](/img/structure/B23306.png)



